molecular formula C16H18N4O3S B11058658 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)pentanamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)pentanamide

Cat. No.: B11058658
M. Wt: 346.4 g/mol
InChI Key: QYZJIINZEACFFG-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)pentanamide is a complex organic compound featuring a thiadiazole ring and a benzoxazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)pentanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: Starting with a precursor such as 5-methyl-1,3,4-thiadiazole, which can be synthesized from thiosemicarbazide and acetic anhydride under reflux conditions.

    Synthesis of the Benzoxazinone Moiety: This can be achieved by cyclization of an appropriate anthranilic acid derivative with an acyl chloride.

    Coupling Reaction: The final step involves coupling the thiadiazole and benzoxazinone intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoxazinone moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced benzoxazinone derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)pentanamide may be studied for its potential as a bioactive molecule. It could exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets might make it useful in the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)pentanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could be involved in binding to metal ions or other biomolecules, while the benzoxazinone moiety might participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanamide: Similar structure but with a shorter alkyl chain.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)hexanamide: Similar structure but with a longer alkyl chain.

Uniqueness

The uniqueness of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)pentanamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,4-benzoxazin-4-yl)pentanamide

InChI

InChI=1S/C16H18N4O3S/c1-3-6-12(15(22)17-16-19-18-10(2)24-16)20-11-7-4-5-8-13(11)23-9-14(20)21/h4-5,7-8,12H,3,6,9H2,1-2H3,(H,17,19,22)

InChI Key

QYZJIINZEACFFG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NC1=NN=C(S1)C)N2C(=O)COC3=CC=CC=C32

Origin of Product

United States

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